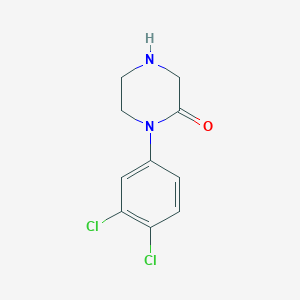
1-(3,4-Dichloro-phenyl)-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichloro-phenyl)-piperazin-2-one is a chemical compound with the molecular formula C10H12Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 3,4-dichlorophenyl group attached to the piperazine ring imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of 1-(3,4-Dichloro-phenyl)-piperazin-2-one typically involves the reaction of 3,4-dichloroaniline with piperazine under specific conditions. One common method includes the use of phosgene to form an isocyanate intermediate, which is then reacted with piperazine to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(3,4-Dichloro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions include various substituted piperazine derivatives and N-oxides .
Scientific Research Applications
1-(3,4-Dichloro-phenyl)-piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-phenyl)-piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to alterations in cellular processes. The compound’s effects are mediated through its binding to target proteins, which can result in the modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
1-(3,4-Dichloro-phenyl)-piperazin-2-one can be compared with other similar compounds such as:
1-(3,4-Dichlorophenyl)piperazine: This compound shares a similar structure but lacks the carbonyl group, leading to different chemical and biological properties.
3-(3,4-Dichloro-phenyl)-1,1-dimethylurea: Known for its use as a herbicide, this compound has a different functional group arrangement, resulting in distinct applications and mechanisms of action.
The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H10Cl2N2O |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)piperazin-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-8-2-1-7(5-9(8)12)14-4-3-13-6-10(14)15/h1-2,5,13H,3-4,6H2 |
InChI Key |
HMRWDZUAAHVAFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















